NPR-C activator 1
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Overview
Description
NPR-C activator 1 is a potent activator of the natriuretic peptide receptor C (NPR-C). This receptor is involved in the regulation of vascular homeostasis, making this compound a significant compound in cardiovascular research. The compound has shown promising in vivo pharmacokinetic properties and acts as an effective agonist with an EC50 value of approximately 1 micromolar .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NPR-C activator 1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound requires stringent quality control measures to ensure high purity and consistency. The compound is synthesized in bulk using scalable chemical processes, followed by purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: NPR-C activator 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
NPR-C activator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the natriuretic peptide receptor C and its role in vascular homeostasis.
Biology: Investigates the biological pathways involving natriuretic peptides and their receptors.
Medicine: Explores potential therapeutic applications in cardiovascular diseases, given its role in regulating vascular functions.
Industry: Utilized in the development of new cardiovascular drugs and treatments .
Mechanism of Action
NPR-C activator 1 exerts its effects by binding to the natriuretic peptide receptor C, which is a G-protein-coupled receptor. This binding activates downstream signaling pathways that regulate vascular homeostasis. The compound’s action involves modulation of cyclic adenosine monophosphate (cAMP) levels and other intracellular signaling molecules .
Comparison with Similar Compounds
C-type natriuretic peptide (CNP): A natural ligand for NPR-C, involved in similar regulatory functions.
Atrial natriuretic peptide (ANP): Another natriuretic peptide with overlapping functions but different receptor specificity.
Brain natriuretic peptide (BNP): Similar to ANP, with distinct physiological roles
Uniqueness: NPR-C activator 1 is unique due to its high specificity and potency as an NPR-C agonist. Unlike natural peptides, it offers better stability and pharmacokinetic properties, making it a valuable tool in cardiovascular research .
Properties
Molecular Formula |
C18H24N6O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
tert-butyl 3-[[4-(4-acetamidoanilino)-1,3,5-triazin-2-yl]amino]propanoate |
InChI |
InChI=1S/C18H24N6O3/c1-12(25)22-13-5-7-14(8-6-13)23-17-21-11-20-16(24-17)19-10-9-15(26)27-18(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,22,25)(H2,19,20,21,23,24) |
InChI Key |
FQPCIIXSQCSDSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC=NC(=N2)NCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.